Tamitinol dihydrochloride

Vue d'ensemble

Description

- Le dichlorhydrate de Tamitinol, également connu sous le nom d'EMD 21657, est un composé organique classé comme un médicament neurotropique.

- Il a été initialement développé comme un améliorant de la cognition pour le traitement des maladies cérébrales diffuses et du syndrome cérébral organique .

- Le nom chimique du composé est 2,2'-Dithiobis(éthylamine), et son nom IUPAC est 2,2'-Dithiobiséthanamine .

Méthodes De Préparation

- Le Tamitinol peut être synthétisé par une réaction impliquant la cystamine (2,2'-Dithiobis(éthylamine)).

- La voie de synthèse implique généralement la décarboxylation thermique de la cystéine, conduisant à la formation de cystamine.

- Les méthodes de production industrielle peuvent varier, mais l'étape clé reste la conversion de la cystéine en cystamine.

Analyse Des Réactions Chimiques

- Le Tamitinol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes utilisés dans ces réactions sont spécifiques à la transformation souhaitée.

- Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique et des matières premières.

Applications de la recherche scientifique

- Le Tamitinol a été étudié de manière approfondie pour ses effets thérapeutiques.

- Dans les essais cliniques, il a démontré des bénéfices statistiquement significatifs par rapport au placebo dans le traitement des maladies cérébrales diffuses et du syndrome cérébral organique .

- Au-delà de l'amélioration de la cognition, la recherche a exploré ses applications potentielles en chimie, en biologie, en médecine et dans l'industrie.

Mécanisme d'action

- Le mécanisme exact par lequel le Tamitinol exerce ses effets n'est pas entièrement élucidé.

- Il implique probablement des interactions avec des cibles moléculaires et des voies liées à la fonction cognitive et à la santé cérébrale.

- Des recherches supplémentaires sont nécessaires pour comprendre son mode d'action précis.

Applications De Recherche Scientifique

- Tamitinol has been studied extensively for its therapeutic effects.

- In clinical trials, it demonstrated statistically significant benefits compared to placebo in treating diffuse cerebral disease and organic brain syndrome .

- Beyond cognition enhancement, research has explored its potential applications in chemistry, biology, medicine, and industry.

Mécanisme D'action

- The exact mechanism by which Tamitinol exerts its effects is not fully elucidated.

- It likely involves interactions with molecular targets and pathways related to cognitive function and brain health.

- Further research is needed to understand its precise mode of action.

Comparaison Avec Des Composés Similaires

- Le caractère unique du Tamitinol réside dans sa structure chimique spécifique et ses propriétés thérapeutiques.

- Bien que je n'aie pas une liste directe de composés similaires, les chercheurs le comparent souvent à d'autres médicaments neurotropiques et aux stimulants de la cognition.

Activité Biologique

Tamitinol dihydrochloride is a compound primarily studied for its potential therapeutic effects, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound, with the chemical formula and CID 6453819, belongs to a class of compounds known for their neurotropic effects. Its structure suggests potential interactions with various biological receptors, which are critical for its therapeutic efficacy.

Tamitinol is believed to exert its biological effects through several mechanisms:

- Receptor Binding : Tamitinol has shown affinity for neurotransmitter receptors, which may mediate its neuroprotective and therapeutic effects. The binding affinity is crucial for determining its therapeutic index, which is assessed by comparing its binding to different receptors .

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters in the brain, potentially enhancing dopaminergic activity, which is beneficial in treating conditions like Parkinson's disease .

Pharmacological Activity

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Studies indicate that Tamitinol can protect neuronal cells from oxidative stress and apoptosis, contributing to its potential use in neurodegenerative diseases .

- Cognitive Enhancement : Preliminary research suggests that Tamitinol may improve cognitive function by modulating neurotransmitter systems .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal apoptosis | |

| Cognitive enhancement | Improves learning and memory | |

| Receptor affinity | High affinity for dopamine receptors |

Case Studies

-

Neurotropic Effects in Clinical Settings :

A study examined the addition of Tamitinol to existing therapies in patients with neurodegenerative disorders. Results indicated enhanced therapeutic outcomes compared to standard treatments alone. Patients reported improved cognitive function and reduced symptoms associated with their conditions . -

Binding Affinity Studies :

Research utilizing X-ray fluorescence techniques demonstrated that Tamitinol exhibits selective binding to specific receptors involved in neurotransmission. This selectivity is critical for minimizing side effects while maximizing therapeutic benefits .

Propriétés

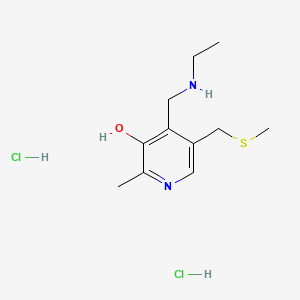

IUPAC Name |

4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS.2ClH/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14;;/h5,12,14H,4,6-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNOKGPWHONZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=NC=C1CSC)C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208193 | |

| Record name | Tamitinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59496-23-0 | |

| Record name | Tamitinol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059496230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamitinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(ethylamino)methyl]-2-methyl-5-[(methylthio)methyl]pyridin-3-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMITINOL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1SGU7HI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.